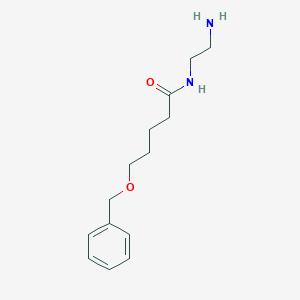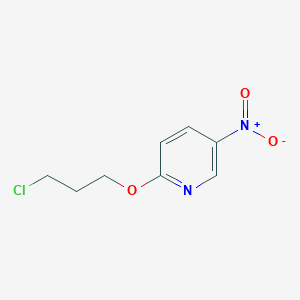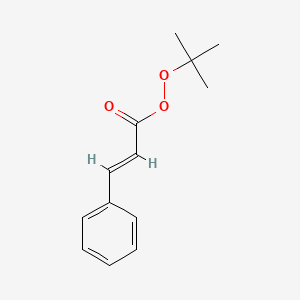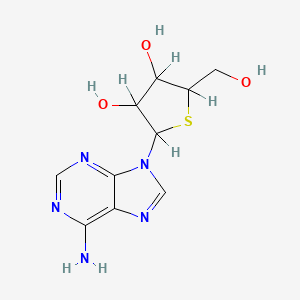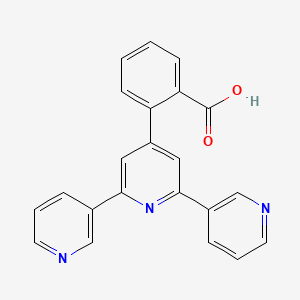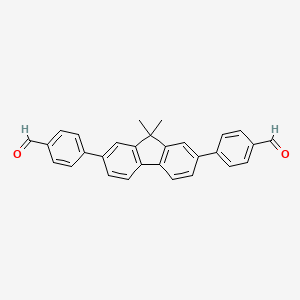
4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two benzaldehyde groups attached to a fluorene core, which is further substituted with two methyl groups at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) typically involves the following steps:
Starting Material: The synthesis begins with 9,9-dimethylfluorene, which is a commercially available compound.
Formylation: The formylation of 9,9-dimethylfluorene is achieved using Vilsmeier-Haack reaction conditions. This involves the reaction of 9,9-dimethylfluorene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups at the 2 and 7 positions of the fluorene core.
Aldehyde Formation: The resulting intermediate is then subjected to further reaction with benzaldehyde under basic conditions to form the final product, 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzoic acid).
Reduction: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzyl alcohol).
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) materials due to its electroluminescent properties.
Materials Science: The compound is utilized in the development of advanced materials with specific optical and electronic properties.
Chemical Sensors: It can be employed in the design of chemical sensors for detecting various analytes based on its fluorescence characteristics.
Mecanismo De Acción
The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is primarily related to its ability to participate in electronic transitions. The compound’s conjugated system allows it to absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved include:
Conjugated π-System: The extended conjugation in the fluorene core facilitates electronic transitions.
Fluorescence: The compound exhibits fluorescence, which can be harnessed in various applications, including sensing and imaging.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethylfluorene: A precursor to the target compound, used in the synthesis of various fluorene derivatives.
2,7-Dibromo-9,9-dimethylfluorene: Another fluorene derivative used in organic electronics.
4,4’-(Fluorene-9,9-diyl)diphenol: A related compound with applications in materials science.
Uniqueness
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is unique due to the presence of both benzaldehyde and fluorene moieties, which impart distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.
Propiedades
Fórmula molecular |
C29H22O2 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
4-[7-(4-formylphenyl)-9,9-dimethylfluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C29H22O2/c1-29(2)27-15-23(21-7-3-19(17-30)4-8-21)11-13-25(27)26-14-12-24(16-28(26)29)22-9-5-20(18-31)6-10-22/h3-18H,1-2H3 |
Clave InChI |
XUHZMMGZFORSAK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



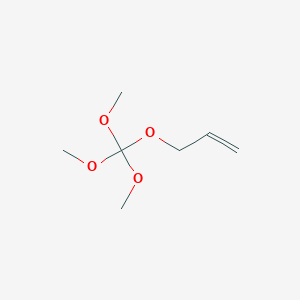


![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)

![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
